Deca-2,4,6,8-tetrayne-1,10-diol
Description
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Structure
3D Structure
Properties
CAS No. |
62516-45-4 |
|---|---|
Molecular Formula |
C10H6O2 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
deca-2,4,6,8-tetrayne-1,10-diol |
InChI |
InChI=1S/C10H6O2/c11-9-7-5-3-1-2-4-6-8-10-12/h11-12H,9-10H2 |
InChI Key |
FWEVNBOGNPWUBK-UHFFFAOYSA-N |
Canonical SMILES |
C(C#CC#CC#CC#CCO)O |
Origin of Product |
United States |
Advanced Spectroscopic and Microscopic Characterization of Polyynic Systems
High-Resolution Imaging and Structural Elucidation
The direct visualization of molecular structures provides unparalleled insight into bond arrangements and surface interactions. Techniques like Atomic Force Microscopy (AFM), Scanning Tunneling Microscopy (STM), and Transmission Electron Microscopy (TEM) are at the forefront of this field.
Atomic Force Microscopy (AFM) for Bond-Resolved Polyynic Structures
High-resolution AFM, particularly non-contact AFM (nc-AFM), has revolutionized the study of individual molecules by enabling the visualization of chemical bonds. For polyynes, AFM could provide definitive evidence of the alternating single and triple bonds characteristic of their structure. However, specific AFM studies focusing on Deca-2,4,6,8-tetrayne-1,10-diol are not documented in available literature.
Scanning Tunneling Microscopy (STM) for Surface-Confined Polyynes
STM is a powerful technique for imaging conductive and semiconductive surfaces with atomic resolution. It is instrumental in studying the self-assembly and electronic properties of molecules adsorbed on a substrate. While the on-surface synthesis and characterization of various polyyne systems have been reported, STM data specifically for this compound remains to be published.
Transmission Electron Microscopy (TEM) for Encapsulated Chains
TEM is a vital tool for characterizing the structure of nanomaterials. For polyynes, which can be unstable in their free state, encapsulation within protective structures like carbon nanotubes allows for their stabilization and direct imaging. There are no known TEM studies that have specifically investigated encapsulated this compound.
Vibrational Spectroscopy for Molecular Structure and Dynamics
Vibrational spectroscopy techniques, such as Raman and Infrared (IR) spectroscopy, are essential for probing the specific chemical bonds and functional groups within a molecule.
Raman Spectroscopy for sp-Carbon Fingerprints and Chain Length Analysis
Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds, making it an excellent tool for characterizing the carbon backbone of polyynes. The strong Raman signal from the C≡C triple bonds provides a clear fingerprint of these sp-hybridized carbon chains. The position and intensity of these peaks are also known to be dependent on the chain length. Unfortunately, no specific Raman spectra for this compound have been found in the public domain.
Infrared (IR) Absorption Spectroscopy for Characteristic Modes
IR spectroscopy complements Raman by being more sensitive to the vibrations of polar bonds. For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the O-H stretch of the terminal hydroxyl groups, as well as C-O stretching and bending vibrations. The C≡C triple bond vibrations, while typically weaker in the IR spectrum compared to Raman, might also be observable. As with other characterization methods, specific IR absorption data for this compound is not available.
Surface-Enhanced Raman Spectroscopy (SERS) for Enhanced Detection and Mechanistic Insights
Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique for studying polyynes, surmounting challenges like low concentration and fluorescence that can hinder conventional Raman spectroscopy. researchgate.net By adsorbing polyyne molecules onto nanostructured metal surfaces, typically silver or gold, the Raman signal can be amplified by factors of up to 10¹¹ researchgate.net This enhancement enables the detection of even single molecules and provides detailed structural information. researchgate.net
The primary SERS enhancement mechanisms are electromagnetic and chemical. The electromagnetic mechanism arises from the excitation of localized surface plasmons on the metal nanostructures, which creates a highly enhanced local electric field that intensifies the Raman scattering of nearby molecules. youtube.com The chemical mechanism involves charge-transfer interactions between the analyte and the metal surface, which can also contribute to the signal enhancement. youtube.com
For polyynes, SERS is particularly effective in identifying the characteristic vibrational modes of the conjugated carbon-carbon triple bonds. These typically appear as strong bands in the 1900-2250 cm⁻¹ region of the Raman spectrum. researchgate.net The exact position of these bands is sensitive to the length of the polyyne chain, with the frequency generally decreasing as the chain length increases. researchgate.net This allows for the differentiation of various polyyne oligomers within a mixture. polimi.it
Researchers have successfully used SERS to study size-selected polyynes, providing insights into the relationship between chain length and vibrational frequency. researchgate.netpolimi.it For instance, after separating hydrogen-capped polyynes (H-(C≡C)n-H) using High-Performance Liquid Chromatography (HPLC), SERS analysis of individual fractions allows for the precise assignment of Raman bands to specific chain lengths (e.g., C8H2, C10H2, C12H2). researchgate.netpolimi.it Furthermore, SERS can be used to monitor the stability and interactions of polyynes with their environment. For example, changes in the SERS spectra of C8H2 adsorbed on silver colloids have been observed to depend on the concentration of the polyyne, providing evidence for both electromagnetic and chemical enhancement effects. researchgate.net The interaction between the sp-carbon chains and the silver nanoparticles can lead to changes in the vibrational modes, suggesting potential chemical interactions or even transformations of the polyyne structure upon adsorption. researchgate.net
Electronic Spectroscopy for Conjugation and Energetic Properties
Electronic spectroscopy techniques are indispensable for probing the conjugated π-electron systems of polyynes and determining their energetic landscapes.
UV-Vis absorption spectroscopy is a fundamental tool for characterizing the electronic structure of polyynes. The extended π-conjugation in these linear carbon chains gives rise to intense electronic transitions in the UV and visible regions of the electromagnetic spectrum. A key feature of polyyne UV-Vis spectra is the strong dependence of the absorption wavelength on the chain length. researchgate.netrsc.org As the number of conjugated triple bonds increases, the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a bathochromic (red) shift of the longest wavelength absorption maximum (λmax). researchgate.net
For hydrogen-capped polyynes, a well-defined vibrational fine structure is often observed in the absorption bands, which is attributed to strong vibronic coupling. researchgate.net The spacing of these vibrational peaks corresponds to the stretching frequency of the carbon-carbon triple bonds in the excited state. acs.org
The relationship between chain length and absorption energy can be used to estimate the optical band gap of polyynes. rsc.org Experimental studies on various end-capped polyynes have shown that the band gap decreases with increasing chain length. rsc.orgaps.org For instance, the band gap for the longest synthesized end-capped polyynes with 44 carbon atoms has been reported to be around 2.6 eV. aps.org For long carbon chains encapsulated within double-walled carbon nanotubes, experimentally determined band gaps have been observed in the range of 1.848 eV to 2.253 eV. aps.orgarxiv.org
The UV-Vis spectra of polyynes can be influenced by the solvent and the end-capping groups. rsc.org The solvent polarity can affect the energy levels of the ground and excited states, leading to shifts in the absorption maxima. The nature of the end groups can also modulate the electronic properties of the polyyne chain by altering the extent of π-conjugation. rsc.org
Table 1: UV-Vis Absorption Maxima for a Series of Hydrogen-Capped Polyynes
| Polyyne | Number of C atoms (n) | Wavelength (nm) in Acetonitrile (B52724) |
| C6H2 | 6 | 198 |
| C8H2 | 8 | 225 |
| C10H2 | 10 | 251 |
| C12H2 | 12 | 275 |
This table is generated based on data for hydrogen-capped polyynes and serves as an illustrative example. The absorption maxima can vary depending on the solvent and end groups. tandfonline.com
Scanning Tunneling Spectroscopy (STS) is a powerful technique that provides information about the local electronic density of states (LDOS) of a material with atomic resolution. aps.orgaps.org It is performed using a scanning tunneling microscope (STM), where a sharp metallic tip is brought very close to the sample surface, and a bias voltage is applied between them. uni-muenchen.de By measuring the tunneling current as a function of the bias voltage (I-V spectroscopy), one can obtain the differential conductance (dI/dV), which is proportional to the LDOS of the sample at the tip's position. aps.org
In the context of polyynic systems, STS can be used to probe the electronic structure of individual molecules or chains adsorbed on a conductive substrate. This allows for the direct visualization of the spatial distribution of molecular orbitals and the determination of the HOMO-LUMO gap at the single-molecule level. springernature.com
For conjugated molecular wires like polyynes, STS can reveal how the electronic properties vary along the length of the chain. springernature.com Researchers have used STS to characterize the electrical properties of polyyne wires created on a surface via atom manipulation. springernature.com Such studies provide fundamental insights into how the length and end groups of the polyyne affect its conductivity and electronic states.
The ability to probe the LDOS with high spatial resolution makes STS an invaluable tool for understanding the electronic behavior of polyynes in the context of molecular electronics, where the properties of individual molecules at interfaces are crucial. arxiv.org
Photoluminescence (PL) spectroscopy is a sensitive technique for investigating the excited-state properties of materials. It involves exciting a sample with light and then detecting the emitted photons as the material relaxes back to its ground state. For polyynes, PL spectroscopy provides insights into the nature of their emissive excited states, often referred to as excitons.
While many polyynes exhibit fluorescence, the quantum yield and emission wavelength are highly dependent on the chain length, end-capping groups, and the surrounding environment. acs.org For instance, hyperbranched polyynes have been synthesized that show bright blue photoluminescence. acs.org The introduction of heavy atoms, such as platinum, into the polyyne backbone can significantly influence the photophysical properties, including promoting intersystem crossing to triplet states. acs.org
The study of photoluminescence in polyynes is crucial for understanding energy transfer processes and for their potential applications in optoelectronic devices like light-emitting diodes (LEDs). acs.org The emission spectra can reveal information about the energy of the lowest singlet excited state (S1) and the presence of any emissive triplet states. In some cases, the emission from polyynes can be quenched due to efficient non-radiative decay pathways or energy transfer to other molecules. nih.gov
For example, in a rotaxane system where a hexayne chain is threaded through a macrocycle, the luminescence of the macrocycle was found to be quenched due to rapid triplet energy transfer to the threaded hexayne. nih.gov This highlights the role of polyynes as potential sinks for excited-state energy. nih.gov
Chromatographic and Mass Spectrometric Separations for Oligomer Analysis
The synthesis of polyynes often results in a mixture of oligomers with varying chain lengths. To characterize individual polyyne species, separation techniques are essential.
High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for the separation and purification of polyyne mixtures. polimi.itarxiv.org By utilizing a stationary phase with different chemical properties than the mobile phase, HPLC can separate molecules based on their size, polarity, and affinity for the stationary phase. tandfonline.com
For polyynes, reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile. tandfonline.compolimi.it In this setup, shorter, more polar polyynes elute earlier, while longer, less polar polyynes have longer retention times. tandfonline.com
The use of a diode-array detector (DAD) coupled with HPLC allows for the simultaneous acquisition of chromatograms at multiple wavelengths. polimi.ittandfonline.com Since the UV-Vis absorption maximum of a polyyne is dependent on its length, this feature can be used to identify and differentiate the various oligomers in the separated mixture. polimi.itpolimi.it
Researchers have successfully developed HPLC methods to separate homologous series of hydrogen-capped polyynes (H-(C≡C)m-H) produced by techniques like electric arc discharge in acetonitrile or pulsed laser ablation in water. polimi.ittandfonline.comtandfonline.com These methods have enabled the isolation and subsequent characterization of individual polyynes with up to 16 or more carbon atoms. polimi.ittandfonline.com The ability to obtain size-selected polyynes is crucial for systematically studying the length-dependent properties of these one-dimensional carbon chains. arxiv.org
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Identification
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar and thermally labile molecules. In the context of polyynic systems, particularly those functionalized with hydroxyl end-groups such as this compound, ESI-MS provides a powerful tool for unambiguous molecular identification and characterization. This technique allows for the ionization of the analyte directly from a solution, minimizing fragmentation and preserving the structural integrity of the molecule.
The analysis of this compound by ESI-MS typically involves dissolving the compound in a suitable solvent mixture, often containing a protic solvent like methanol (B129727) or water to facilitate ionization. The solution is then introduced into the mass spectrometer through a heated capillary, where a high voltage is applied. This process generates a fine spray of charged droplets. As the solvent evaporates from the droplets, the charge concentration on the analyte molecules increases, eventually leading to the formation of gas-phase ions that can be guided into the mass analyzer.
For this compound, the presence of the terminal hydroxyl groups makes it particularly amenable to ESI. These polar functional groups can be readily protonated or deprotonated, or can form adducts with cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). The resulting mass spectrum would be expected to show a prominent peak corresponding to the molecular ion or its common adducts.
While specific ESI-MS data for this compound is not extensively detailed in publicly available literature, the general principles of ESI-MS of polyynes and diols allow for a theoretical prediction of its mass spectral behavior. The primary ion observed would correspond to the molecular weight of the compound (162.16 g/mol ) plus the mass of the ionizing agent.
Table 1: Predicted ESI-MS Ions for this compound
| Ion Type | Formula | Predicted m/z | Ionization Mode |
| Protonated Molecule | [C₁₀H₆O₂ + H]⁺ | 163.04 | Positive |
| Sodiated Adduct | [C₁₀H₆O₂ + Na]⁺ | 185.02 | Positive |
| Potassiated Adduct | [C₁₀H₆O₂ + K]⁺ | 200.98 | Positive |
| Deprotonated Molecule | [C₁₀H₆O₂ - H]⁻ | 161.03 | Negative |
Theoretical and Computational Approaches for Deca 2,4,6,8 Tetrayne 1,10 Diol and Polyyne Analogues
Electronic Structure Theory and Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of molecules. A variety of methods are employed to study polyynes, each with its own strengths and computational costs.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. irjweb.com It is a popular method for calculating the molecular and electronic properties of polyynes due to its balance of accuracy and computational efficiency. irjweb.comaimspress.commdpi.com
Key applications of DFT in the study of polyynes include:
Molecular Geometry Optimization: DFT is used to determine the lowest energy structure of the molecule, providing insights into bond lengths and angles. For polyynes, DFT calculations show alternating short and long carbon-carbon bonds. rsc.org
HOMO-LUMO Gaps: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. irjweb.commdpi.com The HOMO-LUMO energy gap reflects the chemical reactivity of a molecule; a smaller gap suggests higher reactivity. irjweb.comsemanticscholar.org For polyynes, the HOMO-LUMO gap generally decreases as the chain length increases, indicating that longer polyynes are more reactive.
Band Structures: For extended polyyne chains, which can be considered one-dimensional materials, DFT is used to calculate the electronic band structure. These calculations help to predict whether a polyyne chain will behave as a semiconductor or a metal. researchgate.net The band structure of a single polyyne chain typically shows a band gap, which can be tuned by factors such as inter-chain interactions. researchgate.net
Table 1: Selected DFT Functionals and Basis Sets Used in Polyyne Studies
| Functional | Basis Set | Properties Studied | Reference |
| B3LYP | 6-31G* | Vibrational frequencies | rsc.org |
| B3LYP | cc-pVTZ | Optimized geometries, Ionization and excitation energies | rsc.org |
| ωB97X, CAM-B3LYP, B3LYP, B971, B972 | Triple-ζ quality | Electronic excitation energies, Vibrational frequencies | mdpi.comnih.govresearchgate.net |
| B3LYP | 6-311++G(d,p) | HOMO-LUMO energies, Absorption spectra | mdpi.com |
| B3LYP | LANL2DZ/6-31G** | HOMO-LUMO gaps | researchgate.net |
Ab initio methods are computational chemistry methods based on quantum chemistry that solve the electronic Schrödinger equation without empirical parameters. wikipedia.org The Hartree-Fock (HF) method is the simplest type of ab initio calculation and provides a good starting point for understanding the electronic properties of molecules. wikipedia.orgfiu.edu
In the context of polyynes, Hartree-Fock calculations are used to:
Determine Ground State Electronic Structure: HF theory provides a foundational description of the electronic wavefunction and energy of the molecule in its ground state. arxiv.org
Calculate Ionization Potentials and Electron Affinities: While HF itself may not provide highly accurate quantitative values, it offers a qualitative understanding of the energy required to remove or add an electron.
Serve as a Basis for More Advanced Methods: The results from HF calculations are often used as a starting point for more sophisticated methods that include electron correlation, which is neglected in the HF approximation. fiu.edu For instance, post-Hartree-Fock methods can provide more accurate predictions of molecular properties. wikipedia.org
The accuracy of ab initio calculations is highly dependent on the size of the basis set used to represent the molecular orbitals. fiu.edu Larger basis sets generally lead to more accurate results but also significantly increase the computational cost. wikipedia.org
The tight-binding (TB) model is a simplified quantum mechanical approach used to calculate the electronic band structure of solids and extended molecules. youtube.com It is particularly useful for analyzing the electronic properties of periodic systems like long polyyne chains. researchgate.net
Key aspects of tight-binding models for polyynes include:
Simplified Hamiltonian: The TB model considers electrons to be tightly bound to their respective atoms and approximates the interactions between them. This simplification significantly reduces the computational complexity compared to full ab initio calculations. youtube.com
Band Structure Calculation: The model can effectively predict the dispersion of energy bands in the Brillouin zone, revealing the metallic or semiconducting nature of the polyyne chain. researchgate.netwpmucdn.com For polyynes, the TB model accurately reproduces the band structures obtained from more rigorous DFT calculations. researchgate.net
Parameterization: The parameters used in the TB model, such as hopping integrals between adjacent atoms, can be derived from more accurate DFT calculations or fitted to experimental data. arxiv.orgaps.org
Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to describe the properties of electronic excited states. mdpi.com It is a powerful tool for simulating and interpreting the absorption spectra of molecules. rsc.orgresearchgate.net
Applications of TDDFT to polyynes include:
Calculation of Excitation Energies and Absorption Spectra: TDDFT can predict the energies of electronic transitions and their corresponding oscillator strengths, which determine the intensity of absorption peaks. rsc.orgresearchgate.net This allows for the simulation of the UV-Vis absorption spectrum of deca-2,4,6,8-tetrayne-1,10-diol and its analogues. mdpi.com
Investigation of Excitonic States: In conjugated systems like polyynes, the absorption of light can create an exciton, which is a bound state of an electron and a hole. TDDFT can be used to study the nature and spatial extent of these excitonic states. bath.ac.uk
Real-Time TDDFT (RT-TDDFT): This variant of TDDFT follows the evolution of the electronic density in real time after an initial perturbation, providing a direct way to simulate the absorption spectrum and study ultrafast electron dynamics. rsc.orgchemrxiv.org
Table 2: Comparison of Theoretical Methods for Electronic Properties
| Method | Strengths | Limitations | Typical Applications for Polyynes |
| DFT | Good balance of accuracy and computational cost. | Can be sensitive to the choice of functional. | Geometry optimization, HOMO-LUMO gaps, band structures. |
| Hartree-Fock | Conceptually simple, good starting point. | Neglects electron correlation. fiu.edu | Basic electronic structure, input for higher-level methods. |
| Tight-Binding | Computationally efficient for large systems. | Relies on parameterization, less accurate for complex interactions. arxiv.org | Band structure analysis of long chains. |
| TDDFT | Efficiently calculates excited states and spectra. nih.gov | Accuracy can depend on the functional, challenges with certain types of excitations. nih.gov | UV-Vis absorption spectra, excitonic states. |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) is a computer simulation method for studying the physical movements of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational dynamics and stability of molecules. wikipedia.org
MD simulations are employed to understand the structural flexibility and stability of this compound and related polyynes. researchgate.netwvu.edu
Key insights from MD simulations include:
Conformational Analysis: MD simulations can explore the different spatial arrangements (conformations) that a molecule can adopt and their relative energies. This is important for understanding how the shape of the polyyne chain influences its properties. wvu.edumdpi.com
Stability Assessment: By simulating the molecule at different temperatures, MD can be used to assess its thermal stability. nih.govnih.gov For instance, simulations can reveal the temperature at which the polyyne chain begins to bend or break.
Dynamical Behavior: MD provides a time-resolved picture of the molecule's motions, including vibrations and rotations of different parts of the chain. researchgate.netresearchmap.jp This information is crucial for understanding how the molecule interacts with its environment.
Interactions with other Molecules: MD simulations can model the interaction of polyynes with solvents or other molecules, providing insights into their solubility and aggregation behavior. acs.orgrsc.orgmdpi.com
The accuracy of MD simulations depends heavily on the quality of the force field used to describe the interactions between atoms. wikipedia.org For novel molecules like polyynes, the development of accurate force field parameters can be a significant challenge. wvu.edu
Mechanistic Studies of Polyynic Chain Formation and Fragmentation
Computational models are crucial for elucidating the pathways of polyyne synthesis and degradation. Polyyne chains are known for their increasing instability as their length grows, primarily due to a high propensity for cross-linking and cycloaddition reactions. nih.gov The presence of bulky or stabilizing terminal groups, such as the hydroxymethyl groups in this compound, is a key strategy to mitigate this instability. nih.gov
One notable advancement in understanding polyyne formation comes from studies of on-surface synthesis via atomic manipulation. Research has demonstrated the ability to create polyynes, ranging from triyne to octayne, by inducing a reductive rearrangement of dibromoalkene precursors on a sodium chloride surface at cryogenic temperatures. nih.gov The core of this transformation involves a 1,2-shift, similar to a Fritsch-Buttenberg-Wiechell (FBW) rearrangement, which is initiated by the controlled dissociation of a bromine atom from a vinyl radical intermediate. nih.gov This process has been visualized with atomic resolution using atomic force microscopy (AFM), providing unprecedented insight into the step-by-step formation of the polyynic carbon chain. nih.gov
Modeling of Intermolecular Interactions and Self-Assembly
The self-assembly of polyynes into ordered nanostructures is governed by subtle intermolecular interactions. nih.gov Density functional theory (DFT) has been employed to study these non-covalent forces in polyyne dimers and tetramers. nih.gov These studies reveal that the primary attractive force is a multitude of non-covalent carbon-carbon interactions. nih.gov These interactions arise from the complementary electrostatics between the electron-rich regions of the formal triple bonds (C≡C) on one molecule and the electron-deficient regions of the formal single bonds (C-C) on an adjacent molecule. nih.gov
The strength of these interactions is significantly influenced by the length of the polyyne chain and the nature of its end groups. nih.gov As the chain length increases, the interaction energy grows substantially. nih.gov This trend is a driving force for the formation of "polyyne bundles," which are predicted to be useful in the design of novel functional molecular materials. nih.gov Furthermore, modeling studies show strong cooperativity in these interactions within larger assemblies like tetramers, where the interaction energy per monomer is significantly higher than in a simple dimer. nih.gov
Coarse-grained molecular dynamics (CG-MD) simulations also offer a powerful method for studying the self-assembly process, predicting how different chemical structures and intermolecular forces guide the formation of larger hierarchical structures like filaments and ribbons. osti.gov
Table 1: Calculated Interaction Energies in Polyyne Dimers This table illustrates the increase in interaction energy with chain length, as determined by density functional theory calculations.
| Polyyne Monomer | Number of Triple Bonds | Interaction Energy (Eint) (kcal/mol) |
|---|---|---|
| Acetylene (B1199291) | 1 | -1.07 |
| 50-yne | 50 | -45.83 |
Data sourced from computational studies on polyyne complexes. nih.gov
Quantum Mechanical Models for Conjugated Systems
The extensive π-conjugated system of polyynes gives rise to their unique electronic and photophysical properties. Quantum mechanical models are essential for interpreting and predicting these characteristics.
Particle-in-a-Box Model for Electronic Transitions in Linear and Cyclic Polyynes
The "particle-in-a-box" is a fundamental quantum mechanical model that can be effectively applied to the π electrons in conjugated molecules like polyynes. youtube.comntu.edu.tw In this model, the delocalized π electrons are treated as particles confined to move along the length of the molecule, which is defined as a one-dimensional box with infinite potential walls at each end. libretexts.org The electrons can move freely within the box but cannot escape. youtube.com
The allowed energy levels for a particle in such a box are quantized and can be calculated using the equation:
En = (n2h2) / (8mL2)
Where:
n is the principal quantum number (n = 1, 2, 3, ...)
h is Planck's constant
m is the mass of the electron
L is the length of the box (the length of the conjugated system) youtube.com
Electrons fill these energy levels according to the Pauli exclusion principle, with each level accommodating up to two electrons. ntu.edu.tw The lowest energy electronic transition corresponds to the excitation of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of this transition, ΔE, determines the wavelength of light absorbed by the molecule. youtube.com
A key prediction of this model is that as the length of the conjugated system (L) increases, the energy levels become more closely spaced. libretexts.org This results in a smaller HOMO-LUMO gap and, consequently, an absorption of light at a longer wavelength (a bathochromic or red-shift). researchgate.netntu.edu.tw This trend is consistently observed experimentally in the UV-Vis spectra of polyyne series. researchgate.net
Prediction of Spectroscopic Signatures and Photophysical Phenomena
Computational methods that couple experimental and theoretical approaches are used to predict detailed spectroscopic data for polyynes, which is particularly valuable for long, unstable chains that are difficult to study in the lab. researchgate.net
For UV-Vis spectroscopy, these models accurately predict that as the polyyne chain lengthens, the primary absorption band shifts to longer wavelengths. researchgate.net Concurrently, the oscillator strength, which is a measure of the absorption intensity, is predicted to increase linearly with the number of triple bonds. researchgate.net This suggests that longer polyynes might be more easily detectable by UV-Vis spectroscopy than shorter ones, provided they can be stabilized. researchgate.net
In the infrared (IR) range, theoretical models predict how vibrational frequencies change with chain length. For instance, as the number of carbon bonds increases, the positions of the C-C-C and C-C-H bending modes are calculated to shift to lower energies. researchgate.net The C-C-H bending mode is predicted to converge to a fixed value for a theoretical infinite-length polyyne. researchgate.net These predictions are vital for analyzing the composition of complex mixtures and for understanding the chemistry of environments where polyynes are found, such as in Titan's atmosphere. researchgate.net
Table 2: Predicted Spectroscopic Trends in Polyynes with Increasing Chain Length
| Spectroscopic Type | Parameter | Predicted Trend |
|---|---|---|
| UV-Vis Absorption | Wavelength (λmax) | Shifts to longer wavelengths (Red-shift) |
| UV-Vis Absorption | Oscillator Strength | Increases linearly |
| Infrared (IR) | CCC Bending Mode | Shifts to lower energy (cm⁻¹) |
| Infrared (IR) | CCH Bending Mode | Shifts to lower energy, converging toward a fixed value |
Data based on coupled experimental and theoretical studies. researchgate.net
Chemical Reactivity, Stability, and Post Synthetic Functionalization of Polyyne Diols
Intrinsic Reactivity and Degradation Pathways
The reactivity of polyynes like deca-2,4,6,8-tetrayne-1,10-diol is largely governed by the high electron density of the conjugated triple bond system. This makes them susceptible to various degradation pathways, primarily cross-linking and rearrangement reactions.
Susceptibility to Cross-Linking and Rearrangement to sp²-Hybridized Structures
Polyyne chains are inherently prone to degradation through cross-linking reactions, where adjacent chains react with one another. nih.govnih.gov This process leads to the formation of more stable, less-defined carbonaceous materials with a mix of sp² and sp³ hybridized carbon atoms. researchgate.net The driving force for this transformation is the high reactivity of the sp-hybridized carbon atoms, which seek to achieve a lower energy state by forming more stable sigma bonds. This cross-linking is a significant hurdle in the synthesis and isolation of long, stable polyyne chains. researchgate.net
Furthermore, polyynes can undergo rearrangement to form sp²-hybridized structures, such as cumulenes, which consist of consecutive double bonds. While polyynic structures are generally more stable, the energy difference between the two forms can be small, allowing for potential interconversion under certain conditions. rsc.org The Fritsch–Buttenberg–Wiechell (FBW) rearrangement is a classic example of a reaction that can lead to the formation of alkynes from 1,1-dihaloalkenes, highlighting the potential for skeletal rearrangements in these systems. nih.gov
Influence of Chain Length and Terminal Groups on Stability
The stability of polyynes is intimately linked to their chain length. As the number of contiguous sp-carbon atoms increases, the reactivity and instability of the molecule also increase. nih.govnih.gov Longer polyynes are more susceptible to cross-linking and other degradation reactions. nih.gov This is a primary challenge in the synthesis of carbyne, the theoretical infinite chain of sp-hybridized carbon atoms. rsc.org
Strategies for Enhanced Stability
Given the inherent instability of long polyyne chains, various strategies have been developed to enhance their stability and facilitate their study and potential application. These strategies primarily focus on protecting the reactive polyyne backbone.
Role of End-Capping Groups (e.g., Hydroxyl, Methyl, Cyano)
End-capping polyynes with specific functional groups is a widely employed strategy to improve their stability. researchgate.net The choice of the end-capping group is critical and can be tailored to impart desired properties.
Hydroxyl Groups: As in this compound, hydroxyl groups can participate in hydrogen bonding, which can help to organize the molecules in the solid state and provide a degree of stabilization.
Methyl Groups: Simple alkyl groups like methyl can provide some steric hindrance, although their stabilizing effect is generally less pronounced than that of bulkier groups.
Cyano Groups: Cyanopolyynes, terminated with nitrile groups, have been shown to be stable in dilute solutions for limited periods. researchgate.net The electron-withdrawing nature of the cyano group can influence the electronic structure and reactivity of the polyyne chain. nih.gov
The effectiveness of an end-capping group is often related to its size and electronic character. Bulky groups provide a physical barrier against intermolecular reactions, while electronically active groups can modulate the reactivity of the entire molecule. researchgate.netnih.gov
Host-Guest Chemistry and Encapsulation Effects
A powerful method for stabilizing highly reactive molecules like polyynes is through host-guest chemistry. wikipedia.orgnih.gov This involves encapsulating the polyyne "guest" molecule within a larger "host" molecule or supramolecular assembly. wikipedia.org This mechanical interlocking provides a physical barrier that prevents the polyyne from reacting with other molecules. acs.org
Several types of host systems have been utilized for this purpose:
Rotaxanes: In a polyyne rotaxane, the linear polyyne chain is threaded through a macrocyclic molecule. acs.org The bulky "stopper" groups at the ends of the polyyne prevent the macrocycle from dethreading, effectively encapsulating the polyyne chain. This strategy has been shown to significantly enhance the thermal stability of polyynes, with the degree of stabilization increasing with the length of the polyyne chain. acs.org
Carbon Nanotubes (CNTs): Single-walled and multi-walled carbon nanotubes can serve as nanoreactors and protective sheaths for polyynes. nih.govnih.gov Encapsulating polyynes within CNTs not only prevents cross-linking but can also facilitate reactions at the ends of the polyynes, leading to the formation of even longer linear carbon chains. nih.govnih.gov
Co-deposition with Nanoparticles for Stabilization
Another approach to stabilize polyynes is to co-deposit them with nanoparticles. This method involves creating a composite material where the polyyne molecules are intimately mixed with nanoparticles, such as silver nanoparticles. rsc.org The nanoparticles can provide a stabilizing matrix, preventing the polyynes from aggregating and undergoing degradation. This has been demonstrated to preserve the stability of polyynes in a solid nanocomposite for extended periods. rsc.org
Controlled Chemical Functionalization
The presence of reactive hydroxyl groups at the termini of the polyyne chain and the π-conjugated system of the carbon backbone are key to the post-synthetic functionalization of this compound. These sites allow for its derivatization, incorporation into larger structures, and attachment to various surfaces.
Derivatization of Terminal Hydroxyl Groups
The terminal hydroxyl groups of this compound behave as typical primary alcohols, making them amenable to a range of common organic transformations. This derivatization is crucial for altering the molecule's solubility, reactivity, and electronic properties, or for preparing it for subsequent polymerization or grafting reactions.
Key reactions for derivatizing the hydroxyl groups include:
Esterification: This is a common method for functionalizing diols. The reaction of the diol with carboxylic acids, acid chlorides, or acid anhydrides yields the corresponding di-esters. Steglich esterification, which uses coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is an effective method for forming esters under mild conditions, which is particularly beneficial for sensitive molecules like polyynes. organic-chemistry.org This process can suppress the formation of side products and achieve high yields even with sterically hindered reactants. organic-chemistry.org Studies on similar phenyl polyyne diols have explored how different ester derivatives can influence biological activity, highlighting the importance of this functionalization pathway. youtube.com
Etherification: The hydroxyl groups can also be converted to ethers through reactions such as the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then reacts with an alkyl halide. This modification can significantly alter the polarity and solubility of the parent diol.
The ability to modify these terminal groups is foundational for the applications discussed in subsequent sections, as it provides the chemical "handles" needed for more complex constructions.
Table 1: Representative Derivatization Reactions for Polyyne Diol Terminal Hydroxyl Groups
| Reagent Class | Specific Reagent Example | Product Functional Group | Reaction Name | Reference |
|---|---|---|---|---|
| Carboxylic Acid / Coupling Agent | Carboxylic Acid, DCC, DMAP | Ester | Steglich Esterification | organic-chemistry.org |
| Acid Chloride | Acetyl Chloride | Ester | Acylation | [N/A] |
| Alkyl Halide / Base | Alkyl Bromide, NaH | Ether | Williamson Ether Synthesis | [N/A] |
Incorporation into Coordination Complexes with Metal Ions
The polyyne structure of this compound serves as an excellent ligand for coordinating with metal ions, leading to the formation of organometallic complexes and coordination polymers. nih.gov The interaction can occur in several ways:
π-Coordination of the Alkyne Bonds: The electron-rich triple bonds of the polyyne chain can coordinate to transition metals.
σ-Bonding from Deprotonated Hydroxyls: The terminal hydroxyl groups can be deprotonated to form alkoxides, which then act as σ-donors to metal centers.
Bridging Ligand Behavior: The linear, rigid nature of the diol makes it an ideal bridging ligand, capable of linking two or more metal centers to create one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. nih.govnih.gov
Research on organometallic polyynes has focused on a variety of metals, including rhenium, ruthenium, iron, platinum, palladium, and cobalt. nih.gov The resulting complexes often exhibit interesting opto-electronic properties, such as enhanced photosensitivity and charge-carrier mobility, due to the conjugation between the metal centers through the polyyne bridge. nih.gov For instance, ruthenium and rhenium diimine complexes have been incorporated into conjugated polymers for photovoltaic and light-emitting applications. nih.govenamine.net The synthesis of these materials often involves reacting a metal-containing precursor, like [NEt4]2[Re(CO)3Br3], with the appropriate ligand in a suitable solvent. enamine.net The resulting coordination polymers can exhibit diverse topologies and may possess porous structures, making them interesting for applications in sorption and heterogeneous catalysis. nih.gov
Table 2: Metals and Ligand Types for Polyyne-based Coordination Complexes
| Metal Ion | Ligand Type / Example | Resulting Structure Type | Potential Application | Reference |
|---|---|---|---|---|
| Ruthenium(II) | Diimine, 1,10-phenanthroline | Conjugated Polymer | Photovoltaics, Light-Emitting Devices | nih.gov |
| Rhenium(I) | Diimine, Tricarbonyl | Conjugated Polymer | Photovoltaics, Light-Emitting Devices | nih.govenamine.net |
| Iron(II/III) | Pivalate, Polypyridine | Coordination Polymer | Sorption, Catalysis | nih.gov |
| Zinc(II) | Deprotonated Aza-borabenzo[h]quinoline | Chelate Complex | N/A | rsc.org |
| Cadmium(II) | Flexible Carboxylate, Pyridyl | Coordination Polymer | Photoluminescence | mdpi.com |
| Copper(II), Zinc(II), Mercury(II) | Pyrazine-2,5-diyldimethanol, Halides | 1D and 3D Coordination Polymers | N/A | nih.gov |
Grafting onto Substrates or Polymeric Scaffolds
The functional end groups of this compound allow it to be chemically anchored, or "grafted," onto various materials, imparting the unique properties of the polyyne to the bulk material.
Grafting onto Substrates: The hydroxyl groups provide a reactive site for covalently bonding the molecule to inorganic substrates like silica (B1680970) (SiO₂). The surface of silica possesses silanol (B1196071) (Si-OH) groups that can react with the diol, for instance, through a condensation reaction to form Si-O-C linkages. This process is often used to modify the surface properties of materials. rsc.org Theoretical and experimental studies have investigated the grafting of metal complexes and other molecules onto silica surfaces, confirming that strong interactions and covalent bonds can be formed. nih.govnih.gov Such functionalization can be used to create surfaces with tailored chemical and physical properties.
Incorporation into Polymeric Scaffolds: As a diol, this compound is a suitable monomer for step-growth polymerization. A key application is in the synthesis of polyurethanes (PUs). In this reaction, the diol (acting as the soft segment) reacts with a diisocyanate, such as hexamethylene diisocyanate (HDI) or methylene (B1212753) diphenyl diisocyanate (MDI), in the presence of a catalyst to form the characteristic urethane (B1682113) linkages. utm.myresearchgate.net By incorporating the rigid, conjugated polyyne structure into the polymer backbone, the resulting polyurethane can be endowed with novel thermal, mechanical, or electronic properties. researchgate.net The synthesis can be performed in a solvent like tetrahydrofuran (B95107) (THF) with a catalyst like dibutyltin (B87310) dilaurate (DBTDL). utm.my This approach allows for the creation of advanced polymers where the polyyne unit is an integral part of the main chain.
Table 3: Methods for Grafting and Polymer Incorporation
| Target Material | Functionalization Method | Key Reagents | Resulting Material | Reference |
|---|---|---|---|---|
| Silica Surface | Surface Grafting (Condensation) | Silanol groups on silica | Polyyne-functionalized silica | rsc.org |
| Polymeric Scaffold | Polyurethane Synthesis | Diisocyanate (e.g., HDI, MDI), Catalyst (e.g., DBTDL) | Polyurethane with polyyne backbone | utm.myresearchgate.netresearchgate.net |
| Polymeric Scaffold | Polyester Synthesis | Diacid or Diester | Polyester with polyyne backbone | |
| Pre-functionalized Polymer | Thiol-yne "Click" Chemistry | Alkyne-functionalized oligodiol, Dithiol, Photoinitiator | Cross-linked functional polymer | researchgate.net |
Supramolecular Architectures and Advanced Materials Integration of Polyynes
Self-Assembly of Polyyne-Based Systems
The ability of molecules to spontaneously organize into well-defined structures is a cornerstone of supramolecular chemistry and a powerful tool in the bottom-up fabrication of nanomaterials. The functional groups and geometry of Deca-2,4,6,8-tetrayne-1,10-diol play a crucial role in its self-assembly behavior.
Formation of Ordered Structures and Aggregates
The terminal hydroxyl (-OH) groups of this compound are key to its ability to form ordered aggregates through hydrogen bonding. Research has demonstrated its use as a precursor in the wet-chemical synthesis of carbon nanospheres. dokumen.pubdokumen.pub In this process, a dispersion of this compound in a mixture of tetrahydrofuran (B95107) (THF) and water is subjected to thermal treatment. The self-assembly of the diol molecules, driven by intermolecular interactions, precedes a carbonization process at elevated temperatures (e.g., 70°C), leading to the formation of these spherical nanostructures. dokumen.pubdokumen.pub
The synthesis of the precursor, this compound, is a multi-step process that begins with commercially available reagents. dokumen.pubdokumen.pub The general synthetic pathway is outlined below:
| Step | Reaction Type | Reactants | Product |
| 1 | Sonogashira-type cross-coupling | Propargyl alcohol, 1-iodo-2-(trimethylsilyl)acetylene | Intermediate silyl-protected polyyne |
| 2 | Desilylation | Intermediate silyl-protected polyyne, Alkaline conditions (e.g., KOH/H2O, MeOH) | Deprotected polyyne |
| 3 | Hay homocoupling | Deprotected polyyne, Cu(OAc)2·H2O, air, TMEDA | This compound |
This table outlines the synthetic route to this compound as a precursor for carbon nanostructures. dokumen.pubdokumen.pub
Interactions with Nanotubes and Other Confinement Systems
Design and Fabrication of Polyynic Nanostructures
The precise control over the structure of matter at the nanoscale is a primary goal of nanotechnology. Polyynes, due to their defined linear structure, are attractive candidates for the fabrication of one-dimensional nanostructures.
Atomically Precise Fabrication of One-Dimensional Nanostructures
The on-surface synthesis of polyynes through atomic manipulation has been demonstrated for various polyyne structures. However, specific research on the use of this compound as a precursor for the atomically precise fabrication of one-dimensional nanostructures has not been reported in the available literature.
Integration into Hybrid sp-sp2-sp3 Carbon Networks
The carbonization of this compound into carbon nanospheres inherently involves the formation of a complex carbon network. dokumen.pubdokumen.pub This process suggests a transformation from the sp-hybridized carbon chain of the polyyne to a more complex, three-dimensional network likely comprising sp, sp2, and sp3 hybridized carbon atoms. However, detailed characterization of the specific bonding configurations and the ratio of sp, sp2, and sp3 carbon within the nanospheres derived from this particular diol is not extensively documented.
Development of Polyynes as Molecular Wires
The conjugated system of alternating single and triple bonds in polyynes makes them intriguing candidates for use as molecular wires in nanoelectronic devices. The ability to conduct electrical current through a single molecule is a fundamental aspect of molecular electronics. While the potential of polyynes, in general, as molecular wires has been explored theoretically and experimentally, specific studies focusing on the electronic transport properties of this compound are not found in the current body of scientific literature. The influence of the terminal diol functionality on the electronic coupling to electrodes would be a critical factor in its performance as a molecular wire.
Exploration of High Conductivity and Rigidity in Molecular Electronic Devices
The pursuit of miniaturized and highly efficient electronic components has propelled research into molecular-scale electronics, with polyynes emerging as a promising class of materials. Among these, this compound, with its conjugated system of alternating triple and single carbon-carbon bonds, is a subject of significant theoretical and practical interest. The inherent structural features of polyynes suggest a potential for high electrical conductivity and considerable rigidity, both of which are critical attributes for their integration into molecular electronic devices.
Theoretical studies employing full self-consistent ab initio calculations on thiol-capped polyynes have revealed that their conductance can be an order of magnitude greater than that of other conjugated oligomers. aps.org This enhanced conductivity is attributed to the alignment of the Fermi level deep within the resonance of the highest occupied molecular orbital (HOMO). aps.orgresearchgate.net A key finding is that the conductance of these molecular wires displays only a weak dependence on the applied bias voltage and, crucially, is almost independent of the length of the polyyne chain. aps.orgresearchgate.net This characteristic suggests that polyynes like this compound could function as nearly perfect molecular wires, efficiently transporting charge over nanoscale distances. While direct experimental conductance values for this compound are not extensively documented, the general principles derived from studies on analogous polyyne systems provide a strong foundation for its potential in high-conductivity applications. The hydroxyl-terminal groups of this compound are also expected to play a crucial role in forming stable chemical bonds with electrode surfaces, a prerequisite for reliable device performance. aps.org
Table 1: Comparative Conductance of Molecular Wires
| Molecular System | Key Findings | Reference |
|---|---|---|
| Thiol-Capped Polyynes | Conductance is an order of magnitude higher than other conjugated oligomers. | aps.org |
| Thiol-Capped Polyynes | Conductance is weakly dependent on applied bias and molecular chain length. | aps.orgresearchgate.net |
| Hexayne | Exhibits a smooth decrease in conductance with increasing bias voltage. | aps.org |
Single-Molecule and Multi-Molecule Array Configurations
The ability of molecules to self-assemble into ordered structures on a substrate is a cornerstone of bottom-up nanofabrication and is central to the development of molecular electronics. This compound, with its terminal hydroxyl groups, is well-suited for forming self-assembled monolayers (SAMs) on various substrates through the formation of strong molecule-substrate interactions. nih.gov These SAMs can serve not only as passive layers but also as active components in electronic devices like field-effect transistors. nih.govnih.gov
In the context of single-molecule studies, techniques such as scanning tunneling microscopy (STM) break-junctions are employed to measure the conductance of individual molecules. For polyyne-based systems, the terminal groups are critical for anchoring the molecule to the metallic electrodes. While hydroxyl groups are a possibility, other functionalities like thiols and pyridyls have also been successfully used to create stable single-molecule junctions. aps.org The investigation of single this compound molecules would provide fundamental data on its intrinsic charge transport properties.
Beyond the single-molecule level, the arrangement of this compound into multi-molecule arrays is of great interest. Theoretical studies on polyyne dimers and tetramers indicate the presence of significant non-covalent C⋯C interactions between the electron-rich triple bonds of one molecule and the electron-deficient single bonds of another. rsc.org These interactions are predicted to be strong enough to promote the formation of stable polyyne bundles. rsc.org The interaction energy increases with the length of the polyyne chain, suggesting that longer polyynes would have a greater tendency to form ordered assemblies. rsc.org Furthermore, a high degree of cooperativity is observed in these interactions within tetramers, with the interaction energy per monomer being significantly higher than in a dimer. rsc.org This suggests that the formation of multi-molecule arrays of this compound would be an energetically favorable process, leading to well-ordered structures that are essential for device applications. The ability to control the intermolecular interactions within these arrays opens up possibilities for creating nanoelectrode arrays with tunable properties. researchgate.net
Table 2: Intermolecular Interactions in Polyyne Assemblies
| Polyyne System | Type of Interaction | Key Findings | Reference |
|---|---|---|---|
| Polyyne Dimers | Non-covalent C⋯C interactions | Interaction energy increases with chain length. | rsc.org |
| Polyyne Tetramers | Non-covalent C⋯C interactions | Strong cooperativity observed, with interaction energy per monomer being 2.5-2.8 times higher than in dimers. | rsc.org |
| Acetylene (B1199291) Dimer | Interaction Energy | -1.07 kcal mol⁻¹ | rsc.org |
| 50yne Dimer | Interaction Energy | -45.83 kcal mol⁻¹ | rsc.org |
Charge Transfer and Electronic Coupling Phenomena
In molecular assemblies, the proximity of individual molecules allows for electronic interactions that can significantly alter their properties compared to the isolated state. For arrays of this compound, phenomena such as charge transfer and electronic coupling are expected to be prominent and play a decisive role in the performance of any resulting electronic device.
Charge transfer between adjacent molecules in an array is a fundamental process for charge transport through the material. The efficiency of this process is governed by the degree of electronic coupling between the molecules. In self-assembled monolayers, evidence for electronic coupling and dipolar effects has been observed. nih.gov The electronic structure of mixed SAMs can be qualitatively different from a simple superposition of the pure components, with shifts in the frontier electronic states relative to the metal's Fermi level. sigmaaldrich.com This indicates that the local environment and the nature of neighboring molecules can tune the electronic properties of the assembly.
For polyynes, theoretical studies have elucidated the nature of intermolecular interactions that facilitate electronic coupling. The paired interactions between the triple and single bonds of adjacent polyyne chains create pathways for charge delocalization and transfer. rsc.org The strength of these interactions, and thus the electronic coupling, is dependent on the length of the polyyne chain and the nature of the end-groups. rsc.org The presence of terminal hydroxyl groups in this compound can lead to the formation of hydrogen-bonded networks within the self-assembled monolayer, further influencing the packing and electronic communication between molecules. While specific studies on charge transfer in this compound are limited, research on hydroxyl-terminated polybutadienes has shown that modifications to introduce conjugated structures can significantly enhance conductivity. mdpi.com This highlights the importance of the conjugated backbone of this compound in facilitating charge transfer processes.
Table 3: Factors Influencing Electronic Properties in Molecular Assemblies
| Phenomenon | Influencing Factors | Key Outcome | Reference |
|---|---|---|---|
| Electronic Coupling in SAMs | Molecular dipoles, intermolecular interactions | Shifts in frontier electronic states. | nih.govsigmaaldrich.com |
| Intermolecular Interactions in Polyynes | Chain length, end-group functionality | Stabilization of multi-molecule bundles and pathways for charge delocalization. | rsc.org |
| Modification of Hydroxyl-Terminated Polymers | Introduction of conjugated structures | Enhanced conductivity. | mdpi.com |
| Charge Transfer in Mixed SAMs | Composition of the monolayer | Altered electronic structure compared to pure layers. | sigmaaldrich.com |
Interdisciplinary Research and Emerging Applications of Polyyne Diols
Astrochemistry and Interstellar Medium Studies
Polyynes are a significant class of molecules detected in various astrophysical environments. wikipedia.org Their rigid, linear structure and unique chemical properties make them key players in the complex chemical processes occurring in space.
The atmosphere of Saturn's moon, Titan, is a rich chemical laboratory where nitrogen and methane (B114726) are photochemically processed into a breathtaking array of complex organic molecules. acs.org Photochemical models are essential tools for interpreting the concentrations of molecules observed in Titan's atmosphere. researchgate.net These models suggest a chemical progression from simple molecules like methane (CH₄) and nitrogen (N₂) to more complex species, including polyynes, and eventually to the haze particles that shroud the moon. acs.org
Polyynes (C₂ₙH₂) are formed through a series of reactions initiated by the dissociation of methane by solar UV radiation and energetic electrons. acs.orgresearchgate.net However, photochemical models are often limited by a lack of experimental data on long-chain polyynes, which are thermally unstable and difficult to study in the laboratory. researchgate.net For instance, the kinetic rate constants for reactions of C₂ₙH radicals with polyynes are often estimated rather than measured directly. researchgate.net Despite these challenges, polyynes are considered a crucial component of Titan's atmospheric chemistry. acs.orgpsu.edu The detection of related molecules like triacetylene would help clarify the efficacy of polyyne formation in this environment. acs.org
While specific detections of deca-2,4,6,8-tetrayne-1,10-diol in these environments are not confirmed, the confirmed presence of the broader polyyne family points to the potential existence of their functionalized derivatives. The study of simpler diols, like ethylene (B1197577) glycol, which is the only diol confirmed in the interstellar medium (ISM), provides a precedent for the existence and importance of such hydroxylated organic molecules in space. nih.gov
Table 1: Selected Molecules in Titan's Atmosphere This table is interactive. You can sort the data by clicking on the column headers.
| Molecule | Chemical Formula | Role/Significance |
|---|---|---|
| Methane | CH₄ | Primary carbon source for organic chemistry. acs.org |
| Nitrogen | N₂ | Primary atmospheric component. acs.org |
| Acetylene (B1199291) | C₂H₂ | A key intermediate in polyyne formation. researchgate.net |
| Diacetylene | C₄H₂ | The simplest polyyne after acetylene. wikipedia.org |
| Benzene | C₆H₆ | An aromatic compound formed through atmospheric chemistry. acs.orgpsu.edu |
Polyynes are considered prime candidates for the gaseous precursors of soot and carbon dust in various environments, from combustion processes to astrophysical settings. researchgate.netresearchgate.net The "polyyne model" of soot formation posits that these highly reactive molecules undergo polymerization in supersaturated vapor to form primary aerosol particles. researchgate.net This pathway is distinct from the more commonly cited mechanism involving the aggregation of polycyclic aromatic hydrocarbons (PAHs). researchgate.net
The high reactivity of polyynes, attributed to their conjugated triple bonds, makes them key species in the chemical condensation process that leads to soot nuclei. researchgate.netresearchgate.net In high-temperature environments, linear PAHs can even fragment and reform into polyynes by eliminating hydrogen, further highlighting the central role of these sp-hybridized carbon chains in the formation of carbonaceous materials. oup.com The photodissociation of long-chain polyynes is also thought to be a controlling factor in the formation of haze particles in Titan's upper atmosphere. researchgate.net
Radio astronomy is a powerful tool for detecting molecules in the cold, dense regions of the interstellar medium. mpg.de This detection method relies on the rotational transitions of molecules that possess a permanent dipole moment. mpg.de While simple, symmetric polyynes may lack a significant dipole moment, the formation of more complex structures can induce one.
Recent molecular dynamics simulations have shown that when polyyne chains are attached as flexible tails to polycyclic aromatic hydrocarbon (PAH) rings, the resulting "ring-polyyne" structures can induce a dipole moment. oup.com This makes them, in principle, detectable by radio astronomy. oup.com The presence of heteroatoms, such as the oxygen in the hydroxyl groups of this compound, would also create a significant dipole moment, enhancing the possibility of detection for such functionalized polyynes or their derivatives in space. Furthermore, these ring-polyyne structures are found to be more stable in the harsh interstellar environment, facilitating their survival and potential observation. oup.com
Chemical Biology and Natural Product Chemistry (Focus on Precursors/Models)
The unique electronic and structural properties of polyynes make them valuable subjects of study in chemical biology and natural product chemistry, where they can serve as model systems or function as biosynthetic intermediates.
This compound, with its extended chain of alternating single and triple bonds, is an excellent model for studying the properties of highly conjugated systems. Such systems are of great interest in materials science and molecular nanotechnology. wikipedia.org Polyyne chains are noted for their rigidity and potential for high electrical conductivity. wikipedia.org
The synthesis of very long polyyne chains, some containing up to 44 contiguous acetylenic carbons, serves as a model for carbyne, the hypothetical one-dimensional allotrope of carbon. nih.gov Studies on these synthetic polyynes reveal a trend towards a finite energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), providing fundamental insights into the electronic properties of sp-hybridized carbon chains. nih.gov The stability of these long chains is a significant challenge, often addressed by using bulky end-groups to prevent cross-linking reactions. wikipedia.org The hydroxyl groups in this compound represent such functional end-groups, which can influence the molecule's stability, solubility, and reactivity, making it a valuable and more tractable model for studying the fundamental properties of polyynes.
Polyacetylenes are a diverse class of natural products found in various plant species and fungi, many of which exhibit significant biological activities. researchgate.net There is strong evidence that simpler polyyne structures serve as key intermediates or precursors in the biosynthesis of these complex molecules.
For example, a variety of C10 polyacetylenes have been isolated from plants like Lactuca plumieri, including deca-4,6,8-triyn-1-ol, a close structural relative of this compound. researchgate.net Furthermore, synthetic work aimed at understanding the biosynthesis of the Heat Stable Antifungal Factor (HSAF) has involved creating a thioester of dodecapentaenoic acid, which is an analog of a proposed polyenoate precursor. nih.gov This research underscores the role of linear, unsaturated carbon chains as fundamental building blocks in complex biosynthetic pathways. The existence of these natural products strongly suggests that organisms possess the enzymatic machinery to construct and functionalize polyyne chains, with diols like this compound representing plausible, albeit transient, intermediates in these metabolic routes.
Table 2: Related Polyacetylenic Compounds in Natural Product Research
| Compound Name | Molecular Formula | Context/Significance |
|---|---|---|
| Deca-4,6,8-triyn-1-ol | C₁₀H₁₀O | Natural product isolated from Lactuca plumieri. researchgate.net |
| S-(2-Acetamidoethyl) (2E,4E,6E,8E,10E)-dodeca-2,4,6,8,10-pentaenethioate | C₁₆H₂₁NO₂S | Synthetic analog of a putative precursor in HSAF biosynthesis. nih.gov |
| (2E,4E,6E,8E)-Deca-2,4,6,8-tetraenal | C₁₀H₁₂O | A polyunsaturated aldehyde used in synthetic chemistry. nih.gov |
Broader Horizons in Carbon Materials Science
The study of well-defined linear carbon chains, such as this compound, opens up significant avenues in the broader field of carbon materials science. These molecules serve as crucial building blocks and models for understanding the properties and potential of purely one-dimensional carbon allotropes and for designing novel functional materials.
Towards the Realization of Carbyne-Like Structures
Carbyne, the one-dimensional allotrope of carbon composed of a chain of sp-hybridized atoms, remains a fascinating yet elusive material. nih.govresearchgate.net Predicted to possess extraordinary mechanical and electronic properties, its inherent instability has made its synthesis and characterization a formidable challenge. nih.govacs.org In this context, finite-length polyynes, like this compound, serve as invaluable molecular models and precursors for creating longer, more stable carbyne-like structures. nih.govacs.org
The synthesis of polyynes is a critical first step in this endeavor. Research has demonstrated that a series of conjugated polyynes can be synthesized to serve as models for carbyne. nih.gov The general approach often involves the oxidative homocoupling of terminal alkynes. nih.govacs.org For instance, this compound can be synthesized from commercially available propargyl alcohol. The process involves a Sonogashira-type cross-coupling with an appropriately protected acetylene unit, followed by deprotection and a final homocoupling step under Hay conditions to yield the dihydroxyl-functionalized tetrayne. dokumen.pubdokumen.pub The terminal hydroxyl groups on this compound are significant as they offer reaction sites for further polymerization or for anchoring the molecules to substrates.
One of the key challenges in producing long polyyne chains is their kinetic instability. nih.gov To overcome this, researchers have employed sterically demanding end-caps to protect the polyyne skeleton from degradation or cross-linking. nih.govcambridge.org While this compound itself is a relatively short oligomer, its structure provides a fundamental unit for building longer chains. The carbon backbone of four conjugated triple bonds is a significant step up from simpler diynes and triynes.
The "carbonization" of precursors like this compound by heating is a method explored for creating larger carbon structures. dokumen.pubdokumen.pub This process suggests a pathway where these molecular units can be linked together, potentially forming longer sp-carbon chains or networks. Spectroscopic analysis of various polyyne series has allowed scientists to extrapolate the properties of ideal, infinite carbyne. These studies show a trend towards a finite band gap (HOMO-LUMO gap) for carbyne, estimated to be around 2.56 eV (485 nm). nih.govresearchgate.net
| Synthesis Step | Description | Key Reagents/Conditions | Reference |
| 1. Cross-Coupling | A Sonogashira-type reaction to couple a protected alkyne with propargyl alcohol. | Propargyl alcohol, 1-iodo-2-(trimethylsilyl)acetylene | dokumen.pubdokumen.pub |
| 2. Deprotection | Removal of the silyl (B83357) protecting group to reveal a terminal alkyne. | Alkaline conditions | dokumen.pubdokumen.pub |
| 3. Homocoupling | Oxidative coupling of the terminal alkyne to form the tetrayne structure. | Hay conditions (e.g., CuCl, TMEDA, O₂) | nih.govacs.orgdokumen.pubdokumen.pub |
| 4. Carbonization | Heating the precursor to induce formation of larger carbon structures. | Heating at 70°C in a THF/water mixture | dokumen.pubdokumen.pub |
Potential for Novel Optoelectronic and Electronic Devices
The unique electronic structure of polyynes, characterized by their highly conjugated π-system, makes them intriguing candidates for applications in optoelectronics and molecular electronics. While specific device fabrication using this compound is not yet widely reported, its properties as a polyyne diol suggest significant potential.
The linear, rigid structure of this compound is conducive to forming ordered molecular assemblies, which is a prerequisite for efficient charge transport in electronic devices. The terminal hydroxyl groups can be used to anchor these molecules onto conductive or semiconductive surfaces, such as silicon or gold, a common strategy in the fabrication of molecular electronic junctions.
Furthermore, polyynes are known to exhibit significant nonlinear optical (NLO) properties. Studies on other polyyne series have shown that the second hyperpolarizability (γ), a measure of the third-order NLO response, increases dramatically with the length of the polyyne chain. This suggests that materials based on oligomers like this compound could be developed for applications in all-optical switching and optical limiting.
The concept of using molecular precursors to create well-defined carbon nanostructures, such as graphene nanoribbons (GNRs), is another promising direction. dokumen.pub Solution-based synthesis methods allow for the creation of atomically precise GNRs, which are long enough to be integrated into electronic devices using standard lithography techniques. dokumen.pub The carbonization of polyyne diols like this compound represents a bottom-up approach to such carbon-rich materials, which are known to have interesting optoelectronic properties. dokumen.pub The ability to tune the electronic bandgap by controlling the width and edge structure of GNRs makes them highly desirable for next-generation transistors and photodetectors. The use of defined molecular precursors like this compound could offer a route to producing such advanced materials with high purity and structural precision.
| Property | Relevance to Optoelectronics/Electronics | Supporting Evidence/Rationale |
| Conjugated π-System | Facilitates electron delocalization, essential for conductivity and charge transport. | A defining feature of all polyynes. nih.gov |
| Linear, Rigid Rod-like Structure | Promotes ordered molecular packing, which can reduce defects and enhance charge mobility in thin films. | The fundamental geometry of polyynes. |
| Terminal Hydroxyl Groups | Allow for chemical modification and anchoring to electrode surfaces for device fabrication. | A key feature of this compound. dokumen.pubdokumen.pub |
| Potential for High Nonlinear Optical Response | Useful for applications in photonics, such as optical switching and frequency conversion. | NLO properties are known to increase with polyyne chain length. |
| Precursor to Carbon Nanostructures | Can be used in bottom-up synthesis of materials like GNRs for advanced field-effect transistors. | Carbonization of the molecule has been described. dokumen.pubdokumen.pub |
Concluding Perspectives and Future Research Directions
Addressing Current Challenges in Synthesis and Stability of Long-Chain Polyynic Diols
The synthesis of long-chain polyynes, including diol-terminated derivatives like deca-2,4,6,8-tetrayne-1,10-diol, is a significant hurdle for chemists. The high reactivity of the polyyne chain makes these compounds inherently unstable, prone to cross-linking, polymerization, and decomposition, especially as the chain length increases. nih.govnih.gov A primary challenge is to develop synthetic routes that are not only efficient but also provide a high degree of control over the chain length and end-group functionality.
Current strategies to mitigate instability often involve the use of bulky end-groups to sterically protect the reactive polyyne core. nih.govoup.com However, for applications where the terminal hydroxyl groups of this compound are intended for further reactions, such as in the formation of polymers or surface-grafted materials, these bulky protective groups must be removable under mild conditions, adding another layer of synthetic complexity.
Future research must focus on developing novel synthetic methodologies. This includes exploring on-surface synthesis techniques, where the substrate can stabilize the reactive intermediates, and the use of flow chemistry to control reaction times and minimize the decomposition of unstable products. researchgate.net Another promising avenue is the encapsulation of polyynes within supramolecular structures or nanocontainers like carbon nanotubes, which can physically isolate the chains and prevent intermolecular reactions. nih.govnih.gov
The table below summarizes some of the key challenges and potential future research directions in the synthesis and stabilization of long-chain polyynic diols.
| Challenge | Current Approaches | Future Research Directions |
| Inherent Instability | Bulky end-groups, low-temperature synthesis. | Encapsulation in nanostructures (e.g., CNTs), development of more effective stabilizing end-groups. |
| Controlled Synthesis | Stepwise coupling reactions (e.g., Cadiot-Chodkiewicz, Eglinton, Glaser couplings). | On-surface synthesis, automated flow chemistry, development of novel catalysts for higher selectivity. |
| Purification | Chromatographic techniques, recrystallization. | Development of purification methods that minimize exposure to light, heat, and oxygen. |
| Scalability | Limited by the instability of intermediates and products. | Optimization of reaction conditions for larger scale production, continuous flow synthesis. |
Innovations in Characterization Techniques for Real-Time and In-Situ Analysis
The transient nature of many polyynic compounds necessitates the development and application of advanced characterization techniques capable of real-time and in-situ analysis. Traditional methods often require sample preparation steps that can lead to the degradation of the compound before accurate data can be obtained.
Innovations in this area are crucial for understanding the dynamic processes of polyyne formation, degradation, and their behavior in functional devices. Time-resolved spectroscopic techniques are particularly valuable. For instance, time-resolved infrared (TRIR) spectroscopy and transient absorption (TA) spectroscopy have been used to study the excited states of polyynes, providing insights into their photophysics on timescales from femtoseconds to microseconds. acs.org These techniques allow for the direct observation of short-lived intermediates and excited states, which is essential for understanding their electronic properties and potential applications in optoelectronics. acs.org
Scanning probe microscopy (SPM) techniques, such as scanning tunneling microscopy (STM) and atomic force microscopy (AFM), have emerged as powerful tools for the in-situ characterization of polyynes on surfaces. nih.govresearchgate.net These methods not only allow for the direct visualization of the molecular structure with atomic resolution but can also be used to probe the electronic properties of individual molecules. oup.com Furthermore, techniques like tip-induced dehalogenation demonstrate the potential of SPM for both the synthesis and characterization of polyynes in a highly controlled manner. oup.com
Future advancements should focus on combining multiple techniques to obtain a more comprehensive understanding. For example, integrating Raman spectroscopy with a scanning probe microscope would allow for simultaneous topographical and chemical analysis at the nanoscale. The development of in-situ techniques for monitoring polyyne synthesis within liquid environments or polymer matrices is also a critical area for future research. arxiv.orgrsc.org
Advancements in Theoretical Modeling for Predictive Capabilities
Theoretical modeling plays a pivotal role in complementing experimental studies of polyynes by providing insights into their structure, stability, and electronic properties, which can be difficult to measure experimentally. escholarship.orgarxiv.org Density functional theory (DFT) has been widely used to predict the geometries and vibrational frequencies of polyynes. However, for accurately describing the electronic properties, such as the HOMO-LUMO gap, more advanced methods are often required. oup.com
The GW approximation, for instance, has shown good agreement with experimental data for the electronic band gaps of polyynes. nih.gov A significant challenge for theoretical models is to accurately predict the properties of increasingly long polyyne chains, as the computational cost of many high-level methods scales unfavorably with the size of the system. nih.gov Current theoretical models, often based on data from shorter chains, can be poor at predicting the optoelectronic properties of very long chains. arxiv.org
Future research in theoretical modeling should focus on the development of more efficient and accurate computational methods. This includes the refinement of range-separated hybrid functionals and double-hybrid density functionals, which have shown promise in accurately describing the electronic structure of challenging systems like carbon nanorings. rsc.org Machine learning and artificial intelligence are also emerging as powerful tools for predicting polymer properties and could be trained on existing experimental and theoretical data to develop predictive models for polyynes with significantly reduced computational cost. researchgate.netarxiv.orgmdpi.com These models could accelerate the discovery of new polyyne-based materials with desired properties.
The following table highlights the evolution and future direction of theoretical models for polyyne research.
| Modeling Aspect | Current Methods | Future Advancements |
| Geometric Structure | Density Functional Theory (DFT) | Improved functionals for better accuracy, machine learning potentials. |
| Electronic Properties | Time-Dependent DFT (TD-DFT), GW Approximation | Development of more efficient and accurate many-body perturbation theory methods, quantum Monte Carlo simulations. |
| Vibrational Spectra | DFT, Ab initio methods | Anharmonic frequency calculations, modeling of solvent and matrix effects. |
| Reaction Mechanisms | Transition state theory with DFT | More accurate and efficient methods for exploring potential energy surfaces, dynamics simulations. |
Emerging Paradigms for Engineering Polyyne-Based Materials with Tailored Functionalities
The unique linear structure and conjugated π-system of polyynes like this compound make them attractive building blocks for a new generation of advanced materials. Emerging paradigms are moving beyond the study of isolated molecules to the design and fabrication of functional materials with precisely tailored properties.
One promising paradigm is the development of "molecular wires" for nanoelectronics. nih.gov The ability to conduct charge along the one-dimensional carbon chain is a key feature of polyynes. The terminal hydroxyl groups of this compound provide convenient anchor points for connecting the molecule to electrodes, making it a candidate for fundamental studies of charge transport at the single-molecule level.
Another emerging area is the use of polyynes in nonlinear optics. nih.gov The extended π-conjugation in these molecules can lead to large third-order nonlinear optical responses, which are of interest for applications in optical switching and data processing. nih.gov Research in this area will focus on tuning the nonlinear optical properties by varying the chain length and the nature of the end-groups.
The concept of creating insulated molecular wires by encapsulating polyynes within larger structures is also gaining traction. nih.gov Threading polyynes through macrocycles to form rotaxanes or encapsulating them within carbon nanotubes can protect the reactive chain and modify its electronic properties. nih.govacs.org This approach could lead to the development of more robust and processable polyyne-based materials.
Furthermore, the self-assembly of polyynic diols into ordered structures is a promising route to functional materials. The terminal hydroxyl groups can participate in hydrogen bonding, directing the assembly of the molecules into well-defined architectures such as liquid crystals or thin films. These ordered assemblies could exhibit anisotropic properties that are useful for a range of applications, from sensors to polarized light emitters.
The future of polyyne-based materials will likely involve a multidisciplinary approach, combining sophisticated organic synthesis, advanced characterization, and theoretical modeling to design and create materials with unprecedented control over their structure and function at the molecular level.
Q & A
Q. What are the recommended spectroscopic methods for structural confirmation of Deca-2,4,6,8-tetrayne-1,10-diol, and how do polyyne moieties influence spectral interpretation?
- Methodological Answer : Ultraviolet-visible (UV-Vis) spectroscopy is critical for detecting conjugated triple bonds (polyynes) due to their distinct absorption profiles in the 200–300 nm range. Nuclear magnetic resonance (NMR) spectroscopy, particularly NMR, can resolve sp-hybridized carbons (δ 60–100 ppm for terminal alkynes; δ 100–130 ppm for internal alkynes). High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. For purity assessment, HPLC with UV detection at 210–260 nm is recommended, as demonstrated for structurally related polyynic esters .
Q. What synthetic strategies are viable for this compound, and how can side reactions (e.g., oxidative coupling) be mitigated?
- Methodological Answer : Stepwise alkyne coupling (e.g., Cadiot-Chodkiewicz or Glaser-Hay coupling) is suitable for assembling the tetrayne backbone. Protecting hydroxyl groups with trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ethers prevents unwanted oxidation during synthesis. Reaction conditions (e.g., Cu(I) catalysis, inert atmosphere) must minimize diradical formation, which can lead to polymerization. Post-synthesis deprotection using tetrabutylammonium fluoride (TBAF) ensures hydroxyl group regeneration, as validated in analogous diol syntheses .
Q. What safety protocols are essential for handling this compound, given its reactive polyyne and diol functionalities?
- Methodological Answer : Due to potential exothermic reactivity of polyynes, work under inert gas (N/Ar) in flame-resistant fume hoods. Use nitrile gloves, splash goggles, and flame-retardant lab coats to prevent skin/eye contact. Store the compound in amber vials at –20°C to slow degradation. Waste must be segregated in halogen-free containers and processed by licensed hazardous waste facilities, as outlined for similarly reactive aldehydes and diols .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in click chemistry or cycloaddition reactions?
- Methodological Answer : The linear, conjugated polyyne system creates a high electron density gradient, making it susceptible to [2+2] or [4+2] cycloadditions. Computational modeling (e.g., DFT at the B3LYP/6-311+G(d,p) level) can predict regioselectivity in reactions with azides or dienophiles. Experimental validation via differential scanning calorimetry (DSC) and in situ FTIR monitors reaction kinetics. Comparative studies with non-conjugated analogs (e.g., 1,10-decanediol) highlight enhanced reactivity due to sp-hybridization .
Q. What experimental designs are optimal for studying the thermal stability of this compound, and how do polyyne chain lengths affect decomposition pathways?
- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen/oxygen atmospheres identifies decomposition thresholds (expected 150–200°C for polyynes). Isothermal calorimetry quantifies heat release during degradation. Gas chromatography-mass spectrometry (GC-MS) of volatiles reveals cleavage patterns (e.g., CO from diol oxidation). Shorter polyynes (<6 carbons) exhibit faster decomposition due to strain, while longer chains stabilize via conjugation, as seen in deca-2,4-diyne derivatives .
Q. How can this compound be functionalized for applications in metal-organic frameworks (MOFs) or polymer composites?
- Methodological Answer : Terminal hydroxyl groups allow covalent bonding to metal nodes (e.g., Zr or Cu) in MOF synthesis via solvothermal methods. For composites, esterification with acrylate monomers enables UV-initiated crosslinking. Characterization via powder XRD and BET surface area analysis confirms framework porosity. Mechanical testing (tensile strength, Young’s modulus) quantifies reinforcement effects in polymers, as demonstrated for diol-functionalized carbon allotropes .
Data Contradiction Analysis
Q. Discrepancies in reported stability of polyynic diols: How to reconcile conflicting data on this compound’s shelf life?
- Methodological Answer : Variability arises from impurities (e.g., trace metals accelerating oxidation) and storage conditions. Reproduce experiments under controlled environments (O <1 ppm, humidity <10%). Accelerated aging studies (40°C/75% RH for 28 days) simulate long-term stability. Cross-validate using independent quantification methods (HPLC vs. NMR) to rule out artifact formation. For instance, esterified analogs (e.g., dimethyl esters) show extended stability compared to free diols, suggesting protective group strategies .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
